molecular formula C9H10N2O3 B12101466 4-Cyclopropoxy-2-nitroaniline

4-Cyclopropoxy-2-nitroaniline

Cat. No.: B12101466
M. Wt: 194.19 g/mol
InChI Key: UQPYZGVPDFJDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-nitroaniline: is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a cyclopropoxy group attached to the benzene ring, along with a nitro group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-nitroaniline typically involves the nitration of 4-cyclopropoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 4-Cyclopropoxy-2-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group, forming 4-cyclopropoxy-1,2-diaminobenzene. Common reducing agents include sodium borohydride and catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Cyclopropoxy-1,2-diaminobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Cyclopropoxy-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features allow for interactions with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-2-nitroaniline: Contains a chloro group instead of a cyclopropoxy group.

    2-Nitroaniline: Lacks the cyclopropoxy group and has the nitro group at a different position.

Uniqueness: 4-Cyclopropoxy-2-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-cyclopropyloxy-2-nitroaniline

InChI

InChI=1S/C9H10N2O3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2,10H2

InChI Key

UQPYZGVPDFJDNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.